4-Fluoro-2-(thiomorpholinomethyl)benzenethiol
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Overview
Description
4-Fluoro-2-(thiomorpholinomethyl)benzenethiol is a chemical compound with the molecular formula C11H14FNS2 It is characterized by the presence of a fluorine atom, a thiomorpholine ring, and a benzenethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(thiomorpholinomethyl)benzenethiol typically involves the reaction of 4-fluorobenzyl chloride with thiomorpholine in the presence of a base, followed by the introduction of a thiol group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(thiomorpholinomethyl)benzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thiol derivatives, and various substituted benzene compounds.
Scientific Research Applications
4-Fluoro-2-(thiomorpholinomethyl)benzenethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(thiomorpholinomethyl)benzenethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzenethiol: Lacks the thiomorpholine ring, making it less complex.
2-(Thiomorpholinomethyl)benzenethiol: Does not contain the fluorine atom, which may affect its reactivity and biological activity.
4-Fluoro-2-(methylthio)benzenethiol: Contains a methylthio group instead of the thiomorpholine ring, leading to different chemical properties.
Uniqueness
4-Fluoro-2-(thiomorpholinomethyl)benzenethiol is unique due to the combination of the fluorine atom, thiomorpholine ring, and benzenethiol group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-fluoro-2-(thiomorpholin-4-ylmethyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNS2/c12-10-1-2-11(14)9(7-10)8-13-3-5-15-6-4-13/h1-2,7,14H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFSUHTZHDGALY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=C(C=CC(=C2)F)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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